TERT-BUTYL 4-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
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Overview
Description
Tert-butyl 4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1-piperazinecarboxylate is a complex organic compound that features a pyrazole ring and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 4-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multiple steps, starting from 1-methyl-1H-pyrazol-5-amine. The process includes nitrosation, reduction, esterification, amino group protection, and condensation steps . The overall yield of this synthetic route is approximately 59.5% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide (H₂O₂), sodium hydroxide (NaOH), and phenyl chloroformate . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted pyrazole or piperazine derivatives.
Scientific Research Applications
Tert-butyl 4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1-piperazinecarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of TERT-BUTYL 4-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes . The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- tert-Butyl (2S,4R)-4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1-piperazinecarboxylate is unique due to its specific combination of a pyrazole ring and a piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H22N4O3 |
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Molecular Weight |
294.35 g/mol |
IUPAC Name |
tert-butyl 4-(1-methylpyrazole-3-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H22N4O3/c1-14(2,3)21-13(20)18-9-7-17(8-10-18)12(19)11-5-6-16(4)15-11/h5-6H,7-10H2,1-4H3 |
InChI Key |
WHPJYBUYDCTFJM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=NN(C=C2)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=NN(C=C2)C |
Origin of Product |
United States |
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